molecular formula C9H10Cl2N2O3S B1417257 N-(2,6-dichloro-4-sulfamoylphenyl)propanamide CAS No. 1094361-88-2

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide

Cat. No.: B1417257
CAS No.: 1094361-88-2
M. Wt: 297.16 g/mol
InChI Key: KCDUAOQNSCTBAV-UHFFFAOYSA-N
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Description

N-(2,6-Dichloro-4-sulfamoylphenyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2,6-dichloro-4-sulfamoylphenyl group. This compound is synthesized via halogenation reactions, as demonstrated in the preparation of 3-((2,6-dichloro-4-sulfamoylphenyl)amino)propanoic acid derivatives using oxidizing agents and halogen sources . Its structural features—a sulfamoyl moiety, chlorine substituents, and an amide linkage—impart distinct physicochemical and biological properties, making it relevant for applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O3S/c1-2-8(14)13-9-6(10)3-5(4-7(9)11)17(12,15)16/h3-4H,2H2,1H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDUAOQNSCTBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1Cl)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide is a chemical compound that is typically synthesized as an intermediate in the production of various chemical products, including dyes, pharmaceuticals, and agricultural chemicals. The preparation of this compound often involves several steps due to the need to control the regioselectivity of chlorination and protect certain positions on the aniline ring to prevent unwanted side reactions.

General Preparation Methods

The synthesis of this compound can be achieved through a multi-step process that includes sulfonamidation, hydrolysis, chlorination, and deprotection.

Reaction Conditions

  • Temperature : Hydrogenation should be performed at low temperatures because the initial nitro derivative is unstable at high temperatures. A suitable range is below 150°C. For nitration, a temperature of around 35°C is used, while reduction is carried out between 72 and 76°C.
  • Catalyst : In catalytic hydrogenation, the amount of catalyst should be less than 1% by weight relative to the 2,6-dichloro-4-nitro-phenol.
  • Pressure : A pressure between 1 and 50 bar is typically used for hydrogenation, with a preference for pressures between 5 and 25 bar.
  • Solvent Concentration : A concentration of 2,6-dichloro-4-nitrophenol of between 250 and 1500 g/L of reaction solvent is recommended, ideally around 1000 g/L.

Process Optimization

  • Continuous Injection : The nitro derivative should be continuously injected into the reaction medium due to its instability and the exothermic nature of the reaction.
  • Solvent Reuse : The solvent can be reused after partial dehydration to maintain a water content of approximately 10% by weight.
  • By-product Reduction : The process should minimize hydrodechlorination and the formation of colored secondary products.

Purification

  • Crystallization : The final amino product can be extracted from the reaction medium by adding water (100-200% relative to the solvent volume) and cooling to induce crystallization.
  • Thermal Filtration :Employ thermal filtration during the reduction process to maintain the reaction temperature and ensure efficient separation.
  • Distillation :Use distillation to remove ethanol and purify the final 2,6-dichloro-4-aminophenol product.

Data Table: Synthesis Parameters

Parameter Condition/Value
Nitration Temperature 34-36 °C
Reduction Temperature 72-76 °C
2,6-Dichlorophenol : Nitric Acid Molar Ratio 1 : (1.2-1.6)
2,6-Dichloro-4-nitrophenol : Hydrazine Hydrate Molar Ratio 1 : (1.8-2.2)
Hydrogenation Pressure 1-50 bar (5-25 bar preferred)
Catalyst Amount < 1% by weight relative to 2,6-dichloro-4-nitro-phenol
Solvent Concentration 250-1500 g/L (around 1000 g/L preferred)
Water for Extraction 100-200% relative to the solvent volume

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide is part of the sulfonamide class of compounds, which are known for their antibacterial properties. The sulfonamide moiety inhibits bacterial growth by interfering with folic acid synthesis, making it a critical component in the development of new antibacterial agents. Recent studies have indicated that derivatives of this compound may also exhibit anti-cancer and anti-inflammatory activities.

Case Studies

  • Anticancer Activity : Research has shown that sulfonamides can act as inhibitors of various cancer-related pathways. For instance, compounds derived from sulfonamides have been evaluated for their ability to inhibit protein arginine methyltransferase 5 (PRMT5), a target in certain cancer types. The compound this compound has been investigated in this context, demonstrating potential as a selective inhibitor in MTAP-deleted cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound extend beyond traditional bacterial targets. Its efficacy against resistant strains of bacteria has been documented, highlighting its relevance in the ongoing fight against antibiotic resistance.

Research Findings

  • Broad-Spectrum Efficacy : Studies indicate that sulfonamide derivatives can effectively target both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes efficiently, which is essential for its antimicrobial action .

Drug Repurposing Strategies

The concept of drug repurposing involves finding new therapeutic uses for existing drugs. This compound fits well into this framework due to its established pharmacological profile and safety record.

Applications in Drug Repurposing

  • Inflammatory Diseases : Given its anti-inflammatory properties, researchers are exploring the use of this compound in treating various inflammatory conditions. The ability to repurpose existing compounds can significantly reduce the time and cost associated with drug development .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntibacterial and anticancer propertiesPotential PRMT5 inhibitor in cancer therapy
Antimicrobial ActivityEffective against resistant bacterial strainsBroad-spectrum efficacy against multiple pathogens
Drug RepurposingNew therapeutic uses in inflammatory diseasesReduced development time and cost

Mechanism of Action

The mechanism of action of N-(2,6-dichloro-4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors, modulating their activity.

Comparison with Similar Compounds

Structural Features

Target Compound: N-(2,6-Dichloro-4-sulfamoylphenyl)propanamide
  • Core structure : Propanamide.
  • Substituents : 2,6-Dichloro-4-sulfamoylphenyl group.
  • Key functional groups : Sulfonamide (-SO₂NH₂), chloro (-Cl), amide (-CONH-).
Similar Compounds:

3-((2,6-Dichloro-4-sulfamoylphenyl)amino)propanoic acid Core structure: Propanoic acid. Substituents: 2,6-Dichloro-4-sulfamoylphenyl group. Key difference: Carboxylic acid (-COOH) replaces the amide group, altering solubility and reactivity .

N-(3-Methylbutyl)propanamide (C4)

  • Core structure : Propanamide.
  • Substituents : 3-Methylbutyl group.
  • Key difference : Aliphatic chain instead of aromatic/chlorinated groups, leading to higher volatility .

Propanamide, 2-amino-3-phenyl Core structure: Propanamide. Substituents: Amino (-NH₂) and phenyl groups. Key difference: Lack of sulfamoyl and chlorine, reducing electron-withdrawing effects .

N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Ortho-fluorofentanyl)

  • Core structure : Propanamide.
  • Substituents : Fluorophenyl and piperidine groups.
  • Key difference : Opioid receptor-targeting pharmacophore, absent in the target compound .

Physicochemical Properties

Compound Volatility Solubility (Polarity) Stability
This compound Low Moderate (polar) High (resists hydrolysis)
N-(3-Methylbutyl)propanamide High Low (non-polar) Moderate
Propanamide, 2-amino-3-phenyl Moderate High (polar) Low (prone to oxidation)

The aromatic sulfamoyl and chloro groups in the target compound reduce volatility compared to aliphatic analogs like N-(3-methylbutyl)propanamide, which is 70% of volatile blends in insect studies . Its polarity enhances solubility in aqueous media relative to non-polar fentanyl derivatives .

Biological Activity

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide is a chemical compound with significant potential in biological applications, particularly due to its unique structural features and the presence of the sulfamoyl group. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₉H₁₀Cl₂N₂O₃S
  • Functional Groups: Dichloro, sulfamoyl, and propanamide.

The sulfamoyl group is particularly noteworthy as it can influence the compound's interactions with biological targets, enhancing its pharmacological properties.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may mimic natural substrates, obstructing enzyme activity and altering metabolic processes.
  • Receptor Binding: It binds to specific receptors, modulating their activity and influencing various signaling pathways.

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism includes disrupting bacterial cell wall synthesis and inhibiting essential metabolic functions .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies show that it can reduce the production of pro-inflammatory cytokines such as TNF-α and inhibit the generation of reactive oxygen species (ROS) in activated immune cells. This suggests a potential role in treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's ability to interact with specific molecular targets in cancer cells underlies its efficacy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
N-(2,6-dichlorophenyl)acetamideLacks sulfamoyl groupLimited antimicrobial activity
N-(2,6-dichloro-4-nitrophenyl)propanamideContains nitro groupModerate anticancer activity
N-(2,6-dichloro-4-methylphenyl)propanamideContains methyl groupReduced anti-inflammatory effects

The presence of the sulfamoyl group in this compound enhances its biological activities compared to these similar compounds.

Case Studies and Research Findings

  • In Vitro Studies on Antimicrobial Activity:
    • A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .
  • Anti-inflammatory Research:
    • In an experimental model of inflammation, treatment with this compound resulted in a significant decrease in TNF-α levels compared to untreated controls (p < 0.01), indicating strong anti-inflammatory potential .
  • Anticancer Activity:
    • In a recent study involving various cancer cell lines (e.g., A549 lung cancer cells), this compound exhibited IC50 values below 20 µM, showcasing its effectiveness in inhibiting cell proliferation .

Q & A

Q. What synthetic strategies are effective for preparing N-(2,6-dichloro-4-sulfamoylphenyl)propanamide, and how can reaction yields be optimized?

Methodology :

  • Amide coupling : React 2,6-dichloro-4-sulfamoylbenzoic acid with propanamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .
  • Nucleophilic substitution : Substitute sulfonyl chloride intermediates with propanamide derivatives under inert conditions. Optimize yields (≥80%) by controlling stoichiometry (1:1.2 molar ratio) and reaction time (4–6 hrs at 60°C) .
  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water (1:1) to achieve ≥98% purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodology :

  • NMR spectroscopy : Confirm regiochemistry via 1H^1H-NMR (amide proton at δ 8.2–8.5 ppm) and 13C^{13}C-NMR (sulfonamide carbon at δ 165–170 ppm). Compare with predicted spectra using computational tools (e.g., ACD/Labs) .
  • LC-MS : Validate molecular weight (MW 327.2) via ESI+ mode; monitor for chlorinated byproducts (e.g., incomplete substitution at the dichloro positions) .
  • X-ray crystallography : Resolve crystal structure using SHELX-97 to confirm bond angles and intermolecular interactions. Refinement parameters: R1<0.05R_1 < 0.05, wR2<0.12wR_2 < 0.12 .

Q. How does the compound’s stability vary under different storage conditions?

Methodology :

  • Long-term stability : Store at -20°C in amber vials under argon to prevent hydrolysis of the sulfamoyl group. Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition via HPLC .
  • Solution stability : Prepare stock solutions in DMSO (10 mM) and analyze degradation over 48 hrs at 25°C. Use LC-MS to detect sulfonic acid byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

Methodology :

  • Assay validation : Replicate assays under standardized conditions (pH 7.4, 37°C) with controls for non-specific binding. Use surface plasmon resonance (SPR) to quantify binding kinetics (KdK_d, kon/koffk_{on}/k_{off}) .
  • Tautomerism analysis : Investigate pH-dependent tautomeric shifts (e.g., sulfamoyl group protonation) via 1H^1H-NMR titration (pH 2–10). Correlate tautomer populations with IC50_{50} variability .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., carbonic anhydrase)?

Methodology :

  • Docking studies : Use AutoDock Vina to model binding to human carbonic anhydrase II (PDB: 3KS3). Prioritize poses with sulfamoyl-Zn2+^{2+} coordination (ΔG ≤ -9.0 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>75%) .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

Methodology :

  • Bioisosteric replacement : Substitute the propanamide group with cyclopropylamide (reduces CYP3A4-mediated oxidation) while retaining sulfamoyl-Zn2+^{2+} binding .
  • Prodrug synthesis : Mask the sulfamoyl group as a tert-butyl carbamate; evaluate hydrolysis rates in simulated gastric fluid (SGF) and human liver microsomes .

Q. What strategies mitigate off-target effects in in vivo models?

Methodology :

  • Selectivity profiling : Screen against panels of related enzymes (e.g., CA isoforms I, II, IX) using fluorescent thermal shift assays (ΔTm_m ≥ 3°C indicates binding) .
  • Toxicogenomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., oxidative stress markers). Validate with qPCR (fold change ≥2.0, p<0.01p < 0.01) .

Q. How can synergistic effects with other sulfonamide derivatives be systematically studied?

Methodology :

  • Combinatorial screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices. Synergy defined as FIC ≤ 0.5 .
  • Isobologram analysis : Plot dose-response curves for individual and combined agents; convex curves indicate synergistic interactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data?

Methodology :

  • Multi-technique validation : Compare X-ray-derived bond lengths with DFT-optimized structures (B3LYP/6-31G*). Deviations >0.05 Å suggest crystal packing artifacts .
  • Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) via variable-temperature 1H^1H-NMR (Δδ > 0.2 ppm at 223K) .

Q. What advanced degradation studies elucidate environmental persistence?

Methodology :

  • Photolysis : Expose to UV-C (254 nm) in aqueous solutions; track half-life via LC-MS/MS. Identify chlorinated photoproducts using HRMS (mass error ≤3 ppm) .
  • Soil microcosm studies : Incubate with agricultural soil (OECD 307 guidelines); quantify residual compound via QuEChERS extraction and UPLC-PDA .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dichloro-4-sulfamoylphenyl)propanamide
Reactant of Route 2
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N-(2,6-dichloro-4-sulfamoylphenyl)propanamide

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